H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2
Description
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUUYLDHNDZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Advantages of Fmoc vs. Boc Chemistry
| Parameter | Fmoc Chemistry | Boc Chemistry |
|---|---|---|
| Deprotection Reagent | Piperidine (20–50% in DMF) | Trifluoroacetic Acid (TFA) |
| Side-Chain Protection | Acid-labile groups (e.g., t-Bu, Trt) | HF-labile groups |
| Racemization Risk | Lower | Higher |
| Compatibility | Sensitive residues (e.g., Trp, Met) | Limited for acid-sensitive sequences |
Resin Selection and Initial Attachment
The C-terminal amide (-NH2) of the target peptide necessitates the use of Rink amide resin or Sieber amide resin , which provide a stable linkage for amide bond formation. These resins enable cleavage under mild acidic conditions (e.g., 95% TFA), preserving the integrity of the peptide backbone.
Table 2: Resin Types and Loading Capacities
| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition |
|---|---|---|
| Rink Amide | 0.4–0.7 | 95% TFA, 2–4 hours |
| Sieber Amide | 0.3–0.6 | 1% TFA in DCM, 1 hour |
| Wang Resin | 0.5–1.0 | Not applicable (COOH terminus) |
Amino Acid Activation and Coupling
The incorporation of D- and L-amino acids requires precise control over racemization. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are employed as coupling reagents, achieving >99% efficiency with <5% racemization. Preactivation of amino acids (5–10 min) ensures optimal reactivity.
Table 3: Coupling Reagent Performance
| Reagent | Activation Time (min) | Coupling Efficiency (%) | Racemization (%) |
|---|---|---|---|
| HATU | 5 | 99.5 | 3.2 |
| HBTU | 10 | 98.0 | 4.5 |
| TBTU | 15 | 97.5 | 5.8 |
Deprotection Strategies
Fmoc removal is performed using 20% piperidine in DMF , with dual treatments (2 min + 15 min) to ensure complete deprotection. Side-chain protecting groups (e.g., t-Bu for Asp/Glu, Trt for His/Asn) remain intact until global deprotection.
Cleavage and Global Deprotection
Cleavage from the resin and simultaneous side-chain deprotection are achieved using TFA-based cocktails . A typical mixture includes:
-
TFA (95%)
-
Water (2.5%)
-
Triisopropylsilane (2.5%)
-
EDT (1%, optional for Cys-rich peptides)
Reaction times of 3–4 hours at 25°C ensure >95% recovery.
Purification and Characterization
Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients (0.1% TFA) resolves impurities. Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (±1 Da accuracy).
Table 4: HPLC Purification Parameters
| Column | Gradient | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 10–50% AcCN in 30 min | 1.0 | 220 |
Innovations in SPPS for Complex Peptides
Recent advancements, such as washless SPPS , eliminate solvent-intensive steps by using volatile bases (e.g., 2,4,6-trimethylpyridine) and directed gas flushing . This reduces waste by 95% and accelerates cycle times by 40%, demonstrating feasibility for peptides up to 89 amino acids.
Chemical Reactions Analysis
Types of Reactions
H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Scientific Research Applications
H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other DL-configured peptides but differs in sequence, stability, and hypothesized activity. Below is a comparative analysis based on sequence, modifications, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings:
Sequence-Driven Stability : The shorter length of the target compound (10 residues vs. 14 residues in ) may reduce steric hindrance and improve membrane permeability.
However, the target lacks Trp and Pro, which are critical for structural rigidity in the comparator .
Modification Impact: The N-terminal pyroglutamate in the target peptide confers resistance to aminopeptidases, whereas the comparator’s N-terminal Met is prone to oxidation.
Biological Activity
H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a complex peptide composed of various amino acids. Its structure suggests potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical formula: . It consists of a sequence of amino acids that may influence its interaction with biological systems, particularly in receptor binding and enzymatic activity.
Biological Activity Overview
Research indicates that peptides similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Certain peptides have shown effectiveness against bacterial and fungal pathogens.
- Anticancer Activity : Some studies suggest that peptide sequences can induce apoptosis in cancer cells.
- Neuroprotective Effects : Peptides may play a role in protecting neuronal cells from damage.
The mechanisms through which this compound exerts its biological effects can be categorized as follows:
- Receptor Interaction : The peptide may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic processes.
- Membrane Disruption : Peptides often interact with lipid membranes, leading to cell lysis in pathogenic organisms.
Antimicrobial Activity
A study examined the antimicrobial properties of peptides similar to H-DL-Pyr-DL-Asp... The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives.
Anticancer Potential
Another study focused on the anticancer effects of peptide analogs. The findings revealed that these compounds could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved mitochondrial disruption and activation of caspase pathways.
Table 1: Biological Activities of Related Peptides
| Peptide Sequence | Activity Type | Target Organism/Cell Type | MIC/IC50 (µg/mL) |
|---|---|---|---|
| H-Lys-Lys-Ala-Arg-NH2 | Antimicrobial | E. coli | 15 |
| H-Val-Leu-Phe-Gly-NH2 | Anticancer | HeLa Cells | 20 |
| H-Asp-Glu-Ser-Tyr-NH2 | Neuroprotective | Neuronal Cells | 25 |
| Mechanism | Description |
|---|---|
| Receptor Binding | Interaction with cell surface receptors |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
| Membrane Disruption | Induction of pore formation in bacterial membranes |
Q & A
Q. What are the methodological challenges in synthesizing H-DL-Pyr-DL-Asp-DL-Val-...-NH2 with alternating DL-amino acids, and how can they be addressed?
Synthesizing peptides with alternating DL-amino acids requires addressing racemization risks, coupling inefficiencies, and purification hurdles. Key strategies include:
- Racemization control : Use low-temperature solid-phase synthesis with coupling agents like HOBt/DIC to minimize epimerization .
- Protection schemes : Apply orthogonal protecting groups (e.g., Fmoc for α-amine, tert-butyl for side chains) to manage reactivity.
- Purification : Employ reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate diastereomers.
Automated synthesis protocols encoded in machine-readable languages like χDL can standardize steps and improve reproducibility across labs .
Q. How can researchers validate the secondary structure of this peptide given its non-natural DL configuration?
- Circular Dichroism (CD) : Compare spectra to known α-helix or β-sheet profiles, but account for DL-configuration-induced spectral shifts by running control experiments with pure L/D isomers.
- NMR spectroscopy : Use 2D NOESY to identify non-canonical hydrogen bonds and compare with molecular dynamics (MD) simulations .
- Validation per ICH Q2(R2) : Ensure detection limits (DL) for structural analysis methods (e.g., CD signal-to-noise ratio ≥ 3:1) are rigorously reported .
Advanced Research Questions
Q. Experimental design for bioactivity assays: How to mitigate aggregation or solubility issues inherent to DL-peptides?
- Pre-screening : Conduct dynamic light scattering (DLS) to detect aggregates at varying pH and ionic strengths.
- Solubility optimization : Use co-solvents (e.g., DMSO ≤ 5%) or peptide PEGylation.
- Data normalization : Apply mathematical corrections (e.g., subtracting background aggregation signals in fluorescence-based assays) as per data analysis standards .
Q. How to resolve contradictions between CD spectroscopy (indicating α-helix) and NMR data (suggesting random coil) for this peptide?
- Conditional variability : Replicate experiments under identical buffer/temperature conditions.
- Sample preparation : Ensure peptide concentration ≤ 100 μM to avoid self-assembly artifacts.
- Hybrid analysis : Integrate MD simulations to model transient helicity and compare with NOESY cross-peaks. Use multivariate regression to quantify contributions of conflicting data sources .
Q. What computational approaches are suitable for predicting interactions of racemic DL-peptides with biological targets?
- Enantiomeric sampling : Run MD simulations with both D- and L-isomers to account for conformational diversity.
- Docking flexibility : Use ensemble docking (e.g., AutoDock Vina) with receptor flexibility enabled.
- Validation : Cross-check predictions with SPR binding assays, ensuring automated synthesis (via χDL) provides high-purity samples for reliable wet-lab validation .
Q. How to ensure reproducibility in multi-step synthesis of this peptide across laboratories?
- Standardized protocols : Encode synthesis steps in χDL to eliminate manual variability .
- Cross-lab validation : Share batches synthesized under identical conditions (e.g., 25°C, argon atmosphere) for HPLC/MS comparison.
- Data tracking : Log critical variables (e.g., coupling efficiency per step, purity thresholds) using tools that align with NEMSIS data element standards for traceability .
Q. Validating detection limits (DL) for trace impurities in H-DL-Pyr-DL-Asp-...-NH2: What methodologies align with regulatory guidelines?
- ICH Q2(R2) compliance : Use signal-to-noise ratios (≥3:1 for DL) from HPLC-UV chromatograms and confirm via spiked recovery tests at 0.1% impurity levels .
- Mass spectrometry : Apply LC-MS/MS with isotopic labeling to distinguish impurities from matrix effects.
- Reporting : Clearly document DL/QL calculations and provide raw data for third-party verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
